

Application Note: LC-MS/MS Quantification of 6-Hydroxysphingosine in Human Skin

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Compound of Interest

Compound Name: (2S,3R)-2-Aminoctadec-4-ene-1,3,6-triol

CAS No.: 1177408-85-3

Cat. No.: B3245759

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Executive Summary

6-Hydroxysphingosine (t18:1, also known as 6-hydroxy-4-sphingenine) is a sphingoid base unique to human epidermis. Unlike the ubiquitous sphingosine (d18:1) or phytosphingosine (t18:0), 6-OH-Sph is generated via the hydroxylation of ceramides and is a defining component of the "H" class ceramides (e.g., Cer[NH], Cer[AH], Cer[EOH]). These lipids are essential for the orthorhombic lateral packing of the stratum corneum (SC) lipid matrix. Depletion of 6-OH-Sph-containing ceramides is a hallmark of barrier-compromised states such as Atopic Dermatitis (AD) and psoriasis.

This guide provides a dual-stream protocol:

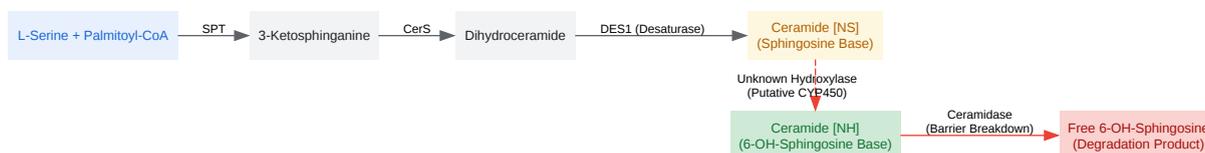
- Intact Profiling: Direct quantification of 6-OH-Sph-containing ceramides (biologically relevant).
- Total Base Quantification: Hydrolysis-based measurement of the total 6-OH-Sph moiety (stoichiometric validation).

Biological Context & Pathway

6-Hydroxysphingosine is not synthesized de novo as a free base. Instead, it is produced by the hydroxylation of sphingosine-based ceramides. This distinction is critical: measuring "free" 6-

OH-Sph in skin often reflects barrier degradation, whereas "ceramide-bound" 6-OH-Sph reflects barrier integrity.

Pathway Diagram



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Caption: Biosynthetic origin of 6-Hydroxysphingosine. Note that hydroxylation typically occurs on the intact ceramide, distinguishing it from the de novo synthesis of phytosphingosine.

Technical Challenges & Strategy

Isomer Resolution

The primary analytical challenge is distinguishing 6-hydroxysphingosine (t18:1) from phytosphingosine (t18:0).[1]

- Phytosphingosine (t18:0): Mass ~317.3 Da. Saturated.
- 6-Hydroxysphingosine (t18:1): Mass ~315.3 Da. Contains a C4-C5 double bond.
- Resolution: While they differ by 2 Da, low-resolution instruments can suffer from isotopic overlap. Furthermore, their hydrophobicity is similar. High-resolution chromatography is required to separate the intact ceramides containing these bases.

Matrix Effects

Skin tape strips contain high levels of adhesive polymers (acrylates) which can suppress ionization. A robust extraction protocol (Modified Bligh & Dyer) is mandatory to remove polymer contaminants.

Experimental Protocol

Sample Collection (Tape Stripping)

Materials: D-Squame® Sampling Discs, Pressure applicator.

- Clean skin surface with 70% ethanol; allow to dry.
- Apply D-Squame disc to the target site. Apply standardized pressure (225 g/cm²) for 10 seconds.
- Remove disc with a swift, fluid motion.
- Discard the first strip (removes surface contaminants).
- Collect strips 2–10 into a single glass vial for "Upper SC" profiling.

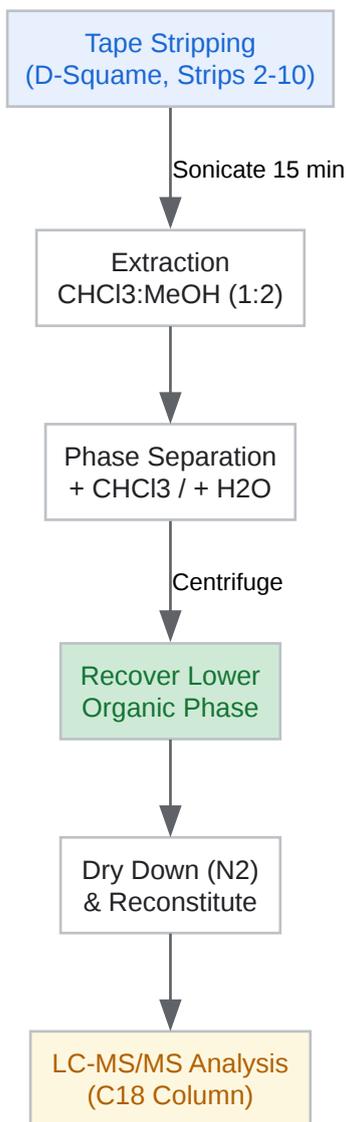
Lipid Extraction (Modified Bligh & Dyer)

This method maximizes recovery of amphiphilic ceramides while precipitating tape adhesives.

- Solvent Addition: Add 2 mL of Chloroform:Methanol (1:2 v/v) to the vial containing tape strips.
- Internal Standard: Spike with 10 µL of Internal Standard Mix (e.g., Ceramide d18:1/12:0 or deuterated Ceramide NP d9).
 - Note: Use a non-endogenous chain length (C12) or deuterated analog to avoid interference.
- Extraction: Sonicate for 15 minutes at room temperature. Vortex for 1 minute.
- Phase Separation: Add 0.6 mL Chloroform and 0.6 mL Water. Vortex vigorously.
- Centrifugation: Centrifuge at 3,000 x g for 5 minutes.
- Collection: Transfer the lower organic phase (chloroform layer) to a fresh glass tube.
- Re-extraction: Re-extract the remaining aqueous phase with 1 mL Chloroform. Combine organic phases.

- Drying: Evaporate solvent under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 200 μ L Methanol:Isopropanol (1:1) for LC-MS injection.

Workflow Diagram



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Caption: Optimized lipid extraction workflow for stratum corneum samples.

LC-MS/MS Method Parameters Chromatography (UHPLC)

Separation of H-class ceramides from S-class and P-class is achieved using a C18 column with high pore size to accommodate bulky lipids.

- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 μ m) or Waters Acquity BEH C18.
- Column Temp: 50°C (Higher temp improves peak shape for lipids).
- Mobile Phase A: 5 mM Ammonium Formate in Water:Methanol (50:50) + 0.1% Formic Acid.
- Mobile Phase B: 5 mM Ammonium Formate in Isopropanol:Methanol (90:10) + 0.1% Formic Acid.
- Gradient:
 - 0.0 min: 60% B
 - 10.0 min: 100% B
 - 12.0 min: 100% B
 - 12.1 min: 60% B
 - 15.0 min: Stop

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

Key Principle: Ceramides fragment to yield the characteristic sphingoid base ion.[\[2\]](#)[\[3\]](#)

- Target: 6-Hydroxysphingosine base fragment (t18:1).
- Precursor: $[M+H]^+$ of the intact ceramide.
- Product: m/z 298.3 (Loss of H₂O from base) or m/z 280.3 (Loss of 2 H₂O). Note: m/z 264 is common for Sphingosine (d18:1) and Phytosphingosine (t18:0), so avoiding it improves specificity for 6-OH-Sph.

Table 1: MRM Transitions for 6-OH-Sph Containing Ceramides

Analyte Class	Species Example	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Notes
Free Base	6-OH-Sph (t18:1)	316.3	298.3	20	Quantifier for free base
Ceramide [NH]	Cer N(24)H(18)	666.6	298.3	35	Non-hydroxy FA + 6-OH Base
Ceramide [AH]	Cer A(24)H(18)	682.6	298.3	38	Alpha-hydroxy FA + 6-OH Base
Ceramide [NP]	Cer N(24)P(18)	668.6	282.3	35	Interference Check (Phyto)
Ceramide [NS]	Cer N(24)S(18)	650.6	264.3	32	Standard Ceramide

Note: "N(24)" denotes a C24 non-hydroxy fatty acid. "H(18)" denotes the 18-carbon 6-hydroxysphingosine base.

Data Analysis & Validation

Identification Criteria

- Retention Time (RT): H-class ceramides elute earlier than their S-class (Sphingosine) and P-class (Phytosphingosine) counterparts due to the additional polarity of the 6-OH group.
 - Elution Order: Cer[NH] < Cer[NP] < Cer[NS].
- Transition Ratio: Confirm identity using a second product ion (e.g., m/z 280.3 for 6-OH-Sph).

Quantification

Calculate concentration using the area ratio of the analyte to the internal standard.

- Self-Validation: Since authentic standards for all 6-OH-Sph ceramides are rare, use Ceramide NP as a surrogate standard for response factor calculation, as it is structurally closest (triol base).

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